![molecular formula C14H16N2O2S B8733641 N-[4-(2-aminoethyl)phenyl]Benzenesulfonamide](/img/structure/B8733641.png)

N-[4-(2-aminoethyl)phenyl]Benzenesulfonamide

概要

説明

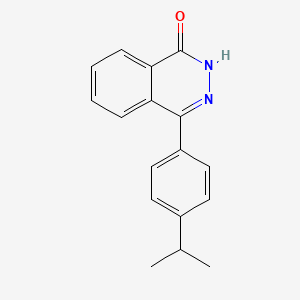

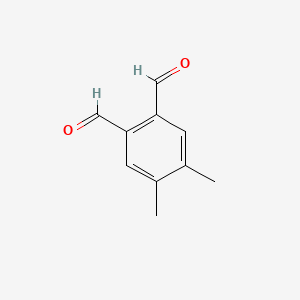

N-(4-(2-アミノエチル)フェニル)ベンゼンスルホンアミドは、ベンゼンスルホンアミド類に属する有機化合物です。これらの化合物は、ベンゼン環にS結合したスルホンアミド基を含んでいます。 N-(4-(2-アミノエチル)フェニル)ベンゼンスルホンアミドの分子式はC8H12N2O2Sです 。この化合物は、化学、生物学、医学を含むさまざまな分野での用途で知られています。

準備方法

合成経路と反応条件

N-(4-(2-アミノエチル)フェニル)ベンゼンスルホンアミドの合成は、通常、4-(2-アミノエチル)ベンゼンスルホンアミドと適切な試薬を制御された条件下で反応させることから始まります。一般的な方法の1つは、トリエチルアミンなどの塩基の存在下で、スルホニルクロリドとアミンを使用する方法です。 反応は室温で行われ、生成物は再結晶によって精製されます .

工業生産方法

工業現場では、N-(4-(2-アミノエチル)フェニル)ベンゼンスルホンアミドの生産は、自動化された機器を使用した大規模な反応を含む場合があります。 プロセスには、大型反応器で反応物の混合、それに続く蒸留や結晶化などの精製工程が含まれ、高純度の最終生成物が得られます .

化学反応の分析

反応の種類

N-(4-(2-アミノエチル)フェニル)ベンゼンスルホンアミドは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。

一般的な試薬と条件

酸化: 過酸化水素、過マンガン酸カリウム。通常は、高温の水性溶媒または有機溶媒中で行われます。

還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。反応は通常、不活性雰囲気下で無水溶媒中で行われます。

置換: アミン、アルコールなどのさまざまな求核剤。反応は、水酸化ナトリウムや炭酸カリウムなどの塩基の存在下で行われます.

生成される主な生成物

酸化: スルホン酸またはスルホキシドの生成。

還元: アミンまたはアルコールの生成。

置換: 置換ベンゼンスルホンアミドの生成.

科学研究への応用

N-(4-(2-アミノエチル)フェニル)ベンゼンスルホンアミドは、科学研究において幅広い用途があります。

化学: 有機合成における構成単位として、より複雑な分子の調製における中間体として使用されます。

生物学: 生化学的相互作用の研究において、さまざまなアッセイにおけるプローブとして使用されます。

医学: 特定の酵素の阻害剤としての役割など、その潜在的な治療特性について調査されています。

科学的研究の応用

N-(4-(2-aminoethyl)phenyl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Employed in the study of biochemical interactions and as a probe in various assays.

Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.

Industry: Utilized in the production of dyes, pharmaceuticals, and other chemical products.

作用機序

N-(4-(2-アミノエチル)フェニル)ベンゼンスルホンアミドの作用機序は、特定の分子標的との相互作用に関係しています。たとえば、活性部位に結合することにより、炭酸脱水酵素の活性を阻害し、酵素が二酸化炭素を炭酸水素イオンに変換する反応を触媒することを阻止することができます。 この阻害は、関与する特定の酵素や経路に応じて、さまざまな生理学的効果をもたらす可能性があります .

類似化合物との比較

類似化合物

- 4-(2-アミノエチル)ベンゼンスルホンアミド

- N-(4-(2-アミノエチル)フェニル)-4-(3-ヘキシルウレイド)ベンゼンスルホンアミド

- N-(4-(2-アミノエチル)フェニル)アセトアミド

独自性

N-(4-(2-アミノエチル)フェニル)ベンゼンスルホンアミドは、さまざまな分子標的と相互作用できる特定の構造により、ユニークです。 スルホンアミド基は独特の化学特性を提供するため、有機合成から医薬品化学まで、さまざまな用途に適しています .

特性

分子式 |

C14H16N2O2S |

|---|---|

分子量 |

276.36 g/mol |

IUPAC名 |

N-[4-(2-aminoethyl)phenyl]benzenesulfonamide |

InChI |

InChI=1S/C14H16N2O2S/c15-11-10-12-6-8-13(9-7-12)16-19(17,18)14-4-2-1-3-5-14/h1-9,16H,10-11,15H2 |

InChIキー |

PRODIAPRPOSQSM-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCN |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[5-(4-Aminobutyl)pyridin-2-YL]-N-methylpentanamide](/img/structure/B8733581.png)

![5-Chloro[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B8733652.png)